

TCO PEG3 CH2CONHS handling in biological buffers

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Compound Focus: Tco peg3 CH2conhs

Cat. No.: S8397991

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Key Properties and Handling Specifications

The table below summarizes the essential handling information for TCO-PEG3-CH2CONHS:

Property	Specification
CAS Number	Information not found in search results
Molecular Formula	Information not found in search results
Molecular Weight	456.49 g/mol [1]
Purity	≥98% [1]
Physical Form	Information not found in search results (for similar TCO-PEG3-Maleimide: colorless oil [2])
Recommended Storage	-20°C, protect from light, and desiccate [2] [3]
Solubility	Soluble in DMSO, DMF, THF, Acetonitrile, Dichloromethane [2] [3]
Reactive Groups	TCO (for IEDDA with Tetrazine), NHS Ester (for conjugation with primary amines) [1]

Property	Specification
Critical Stability Note	TCO group has a short half-life and can isomerize to the inactive <i>cis</i> -cyclooctene (CCO); avoid long-term storage [4].

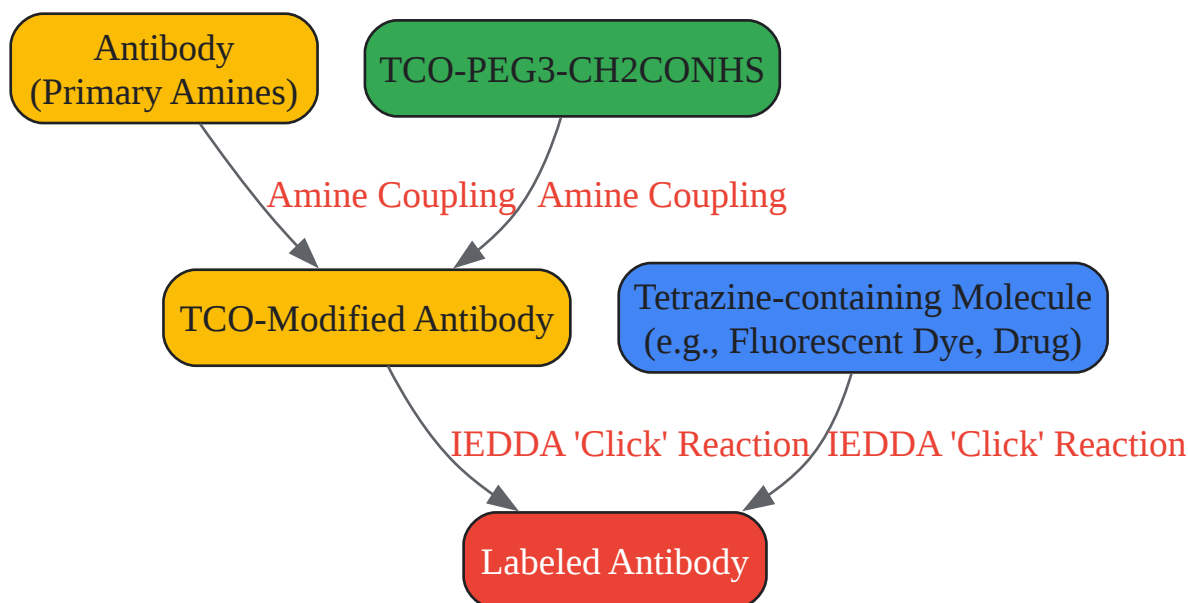
Troubleshooting FAQs and Experimental Guide

Here are answers to common questions and issues you might encounter:

Q1: How should I store and reconstitute TCO-PEG3-CH₂CONHS to maintain its stability?

- **Problem:** Low conjugation efficiency, which could be due to the degradation of the TCO group or hydrolysis of the NHS ester.
- **Solution:**
 - **Storage:** Always store the compound at **-20°C or below**, protected from light and moisture (desiccated) [2] [3]. The TCO group is not stable for long periods and will naturally lose reactivity as it isomerizes to CCO [4].
 - **Reconstitution:** Use high-quality, anhydrous **DMSO** to prepare a concentrated stock solution. Aliquot the stock to avoid repeated freeze-thaw cycles.
 - **Handling:** Allow the vial to warm to room temperature in a desiccator before opening to prevent condensation and hydrolysis of the NHS ester. Perform conjugation reactions in anhydrous buffers where possible.

Q2: What is the typical workflow for conjugating TCO-PEG3-CH₂CONHS to an antibody? The following diagram illustrates the two-step conjugation and labeling process:



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- **Amine Coupling:** The NHS ester group of TCO-PEG3-CH2CONHS reacts with primary amine groups on your antibody (e.g., lysine residues) in a mild buffer (like PBS, pH 7.5-8.5). This step creates a stable amide bond, installing the TCO group onto the antibody [4].
- **Purification:** Remove excess, unreacted linker from the TCO-modified antibody using dialysis or size-exclusion chromatography.
- **IEDDA "Click" Reaction:** The TCO-labeled antibody is then incubated with a tetrazine-containing molecule (your payload). This bioorthogonal reaction proceeds rapidly and selectively without catalysts to form the final conjugate [5] [2].

Q3: The IEDDA reaction with my tetrazine probe seems slow. What could be the cause?

- **Problem:** Slow IEDDA reaction kinetics.
- **Solution:**
 - **Check TCO Integrity:** The TCO group may have degraded. Ensure proper storage and use a fresh batch if necessary [4].
 - **Optimize Reaction Conditions:** The IEDDA reaction rate is highly dependent on the electronic properties of the tetrazine [6]. Use tetrazines with electron-withdrawing groups for faster kinetics. Ensure the reaction pH and temperature are suitable.
 - **Consider Steric Hindrance:** The PEG3 spacer helps reduce steric hindrance [2]. If working with large molecules, ensure the TCO and tetrazine groups have sufficient accessibility.

Q4: Can I use this linker for in vivo applications?

- **Answer: Yes.** The TCO-Tetrazine IEDDA reaction is bioorthogonal, meaning it is highly selective and biocompatible, making it suitable for *in vivo* pretargeting strategies [7]. The reaction is copper-free, avoiding potential metal toxicity [6] [2]. The hydrophilic PEG spacer can also improve solubility and reduce aggregation of bioconjugates *in vivo* [5] [1].

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